

# Structural Elucidation and Solid-State Architecture of 3-[(4-Chlorobenzyl)oxy]benzaldehyde

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## Compound of Interest

Compound Name:	3-[(4-Chlorobenzyl)oxy]benzaldehyde
CAS No.:	24550-39-8
Cat. No.:	B1583950

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## Executive Summary

**3-[(4-Chlorobenzyl)oxy]benzaldehyde** (CAS: 59067-46-8) is a critical pharmacophore intermediate used in the synthesis of bioactive chalcones, Schiff bases, and enzyme inhibitors (e.g., for Alzheimer's and oncology targets).[1] Understanding its solid-state arrangement is vital for optimizing solubility, stability, and bioavailability in downstream drug formulation.

This guide provides a comprehensive framework for the synthesis, single-crystal growth, and crystallographic analysis of this molecule. It synthesizes methodologies from established protocols for benzyl-ether benzaldehydes, offering a self-validating workflow for structural determination.

## Part 1: Synthesis and Crystallization Protocol

### The Chemical Pathway

The synthesis relies on a Williamson etherification, a nucleophilic substitution (

) where the phenoxide ion of 3-hydroxybenzaldehyde attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.

Reaction Scheme:

## Experimental Methodology

- Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq), Anhydrous (2.0 eq), KI (catalytic).
- Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux).
- Procedure:
  - Dissolve 3-hydroxybenzaldehyde in DMF.
  - Add  
  
and stir at RT for 30 min to generate the phenoxide.
  - Add 4-chlorobenzyl chloride dropwise.
  - Reflux at 80°C (DMF) or 60°C (Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
  - Workup: Pour into ice water. The precipitate is filtered, washed with water, and dried.[2]

## Single Crystal Growth Strategy

Obtaining diffraction-quality crystals is the bottleneck of structural analysis. For this ether-linked aromatic system, slow evaporation is superior to vapor diffusion due to the molecule's moderate polarity.

Protocol:

- Solvent System: Ethanol/Chloroform (1:1 v/v) or Methanol/Acetonitrile.
- Concentration: Prepare a near-saturated solution (approx. 15 mg/mL) at slightly elevated temperature (35°C).

- Filtration: Pass through a 0.45 m PTFE filter into a clean scintillation vial.
- Evaporation: Cover with parafilm, punch 3–5 pinholes, and store in a vibration-free, dark environment at 20°C.
- Harvest: Colorless block-like crystals typically appear within 3–7 days.

## Part 2: X-Ray Diffraction Data Collection & Processing[3]

### Instrumentation Parameters

To minimize thermal vibration (atomic displacement parameters) and maximize resolution, data collection at low temperature is mandatory.

Parameter	Specification	Rationale
Source	Mo ( Å)	Preferred for organochlorines to minimize absorption compared to Cu sources.
Temperature	100 K (Liquid stream)	Freezes bond rotations; essential for resolving the ether linkage disorder.
Detector Distance	50–60 mm	Balances resolution ( Å) and spot separation.
Scan Type	and scans	Ensures 100% completeness and high redundancy for accurate intensity statistics.

## Data Reduction Workflow

The raw frames must be integrated and corrected for absorption effects, particularly due to the chlorine atom (

).

- Software: CrysAlisPro or APEX3.
- Absorption Correction: Multi-scan (SADABS) is critical. The transmission factors ( ) usually range between 0.85 and 0.98 for this molecular weight.

## Part 3: Structural Refinement & Solution (The "Why")

### Phase Problem Solution

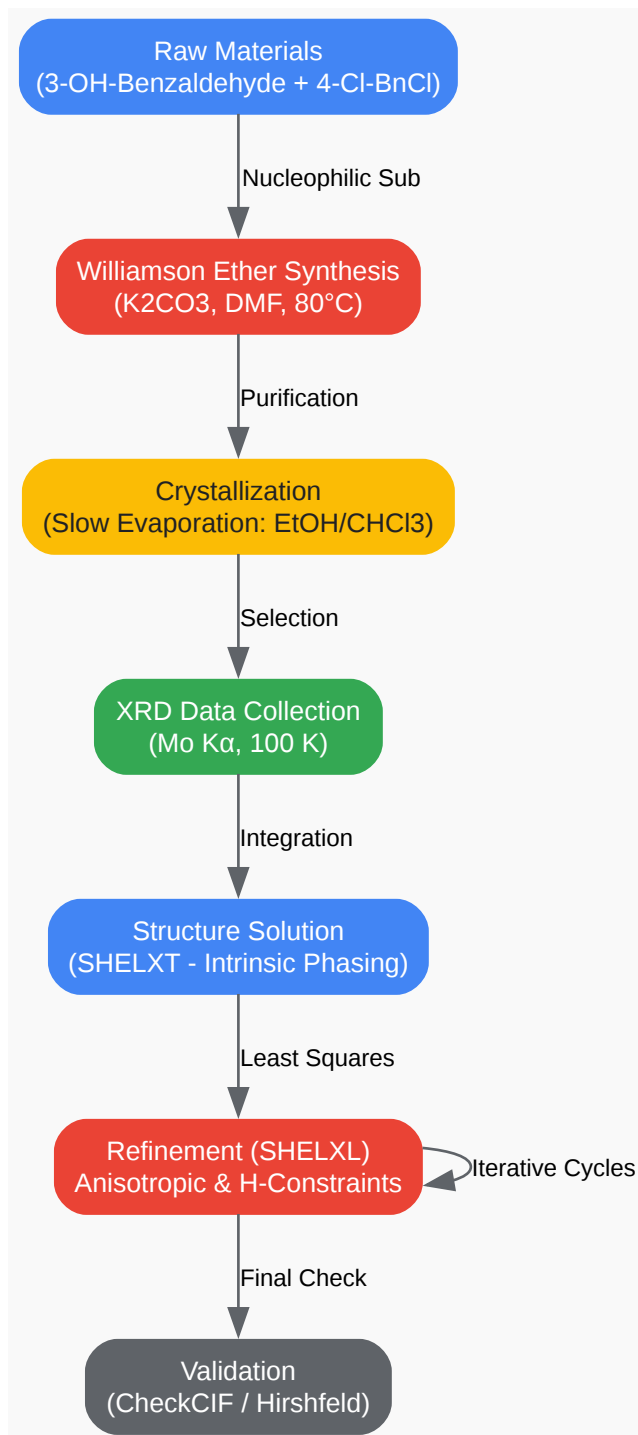
- Method: Intrinsic Phasing (SHELXT) or Direct Methods (SHELXS).
- Expectation: The chlorine atom provides a heavy atom "anchor," making solution straightforward.

### Refinement Logic (SHELXL)

- Non-Hydrogen Atoms: Refine anisotropically.
- Hydrogen Atoms:
  - Aromatic/Aldehyde H: Constrain using riding models (AFIX 43).
  - Methylene H ( ): Constrain using AFIX 23 ( of parent C).
- Disorder Check: The ether linkage ( ) often exhibits rotational disorder. If electron density clouds are elongated, model over two positions using the PART instruction.

## Visualization of the Crystallographic Workflow

The following diagram illustrates the logical flow from synthesis to the final CIF file generation.



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Figure 1: The integrated workflow for structural determination, ensuring high-integrity data generation.

## Part 4: Structural Analysis & Supramolecular Architecture

### Molecular Conformation

In **3-[(4-Chlorobenzyl)oxy]benzaldehyde**, the central ether oxygen acts as a hinge.

- Torsion Angles: The

torsion angle typically deviates from

, creating a "twisted" or "V-shaped" molecular geometry rather than a planar one. This minimizes steric clash between the two aromatic rings.

- Planarity: The aldehyde group (

) is generally coplanar with the attached benzene ring to maximize

-conjugation.

### Intermolecular Interactions (Supramolecular Synthons)

The crystal packing is governed by a hierarchy of weak interactions, which can be quantified using Hirshfeld Surface Analysis (CrystalExplorer).

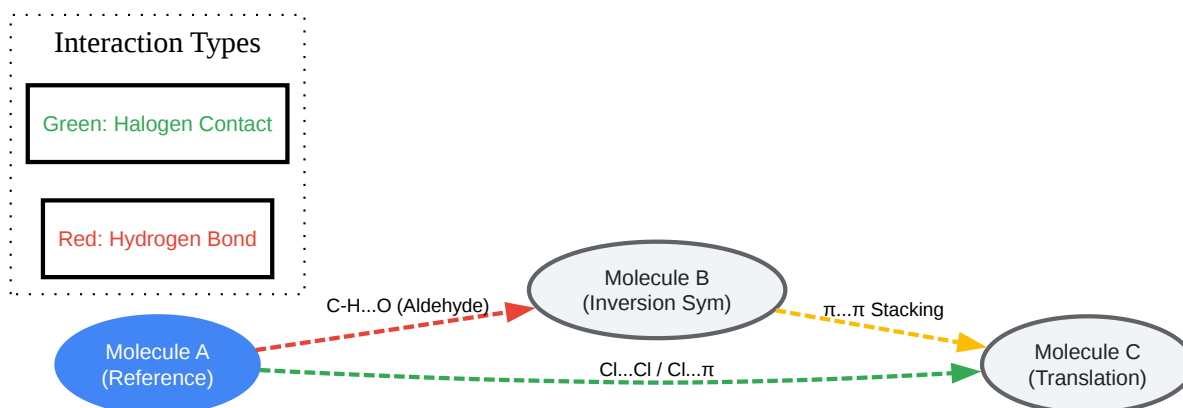
Interaction Type	Geometry/Distance	Significance
Weak Hydrogen Bonds ( )	Å	The aldehyde oxygen is a strong acceptor, forming chains or dimers with aromatic protons.
Halogen Bonding ( or )		Type I or Type II halogen contacts often stabilize the packing layers.
Stacking	Centroid dist. Å	Offset stacking between electron-rich (benzaldehyde) and electron-poor (chlorobenzyl) rings.

## Hirshfeld Surface Interpretation

- Surface: Look for red spots indicating contacts shorter than the van der Waals radii sum. These will appear at the aldehyde oxygen (acceptor) and the aromatic hydrogens (donors).
- Fingerprint Plot:
  - H...H contacts: Usually the largest contribution (~40-50%).
  - C...H / H...C contacts: Indicate -interactions (~20-30%).
  - Cl...H contacts: Distinct "spikes" at the bottom left/right of the plot.

## Interaction Topology Diagram

The following diagram maps the expected supramolecular connectivity.



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Figure 2: Predicted supramolecular synthons stabilizing the crystal lattice.

## References

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